PJ34

Description

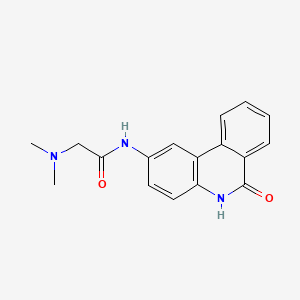

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJZZVDLGDDTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201339305 | |

| Record name | N-(5,6-Dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201339305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344458-19-1 | |

| Record name | N-(5,6-Dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201339305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PJ-34 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA92ZAR7N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Beyond PARP Inhibition: An In-depth Technical Guide to the Multifaceted Mechanisms of PJ-34

For Researchers, Scientists, and Drug Development Professionals

Abstract

PJ-34, a potent phenanthridinone-derived inhibitor of poly(ADP-ribose) polymerase (PARP), has garnered significant attention for its therapeutic potential, primarily in oncology. While its role in sensitizing cancer cells to chemotherapy through PARP inhibition is well-established, a growing body of evidence reveals a complex and multifaceted mechanism of action that extends far beyond this singular activity. This technical guide provides a comprehensive overview of the non-PARP-mediated effects of PJ-34, offering researchers and drug development professionals a deeper understanding of its diverse cellular impacts. We delve into its influence on mitochondrial function, cell cycle regulation, inflammatory signaling, and gene expression, and its inhibitory effects on other key enzymes. This guide summarizes critical quantitative data, details key experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate further investigation and therapeutic development of this versatile molecule.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the non-PARP-mediated effects of PJ-34.

| Target Enzyme | IC50 Value | Cell Line/System | Reference |

| PARP-1 | 110 nM | [1] | |

| PARP-2 | 86 nM | [1] | |

| Tankyrase-1 | ~1 µM | ||

| Tankyrase-2 | ~1 µM |

Table 1: Inhibitory Activity of PJ-34 on PARP and Tankyrase Enzymes.

| Target Enzyme | IC50 Value | Assay | Reference |

| MMP-2 | ~56 µM |

Table 2: Inhibitory Activity of PJ-34 on Matrix Metalloproteinase-2.

| Gene | Treatment | Fold Change/Percent Reduction | Cell/Animal Model | Reference |

| TNF-α mRNA | PJ-34 (25 mg/kg) | 70% reduction | Ischemic mice | [1] |

| IL-6 mRNA | PJ-34 (25 mg/kg) | 41% reduction | Ischemic mice | |

| E-selectin mRNA | PJ-34 (25 mg/kg) | 81% reduction | Ischemic mice | [1] |

| ICAM-1 mRNA | PJ-34 (25 mg/kg) | 54% reduction | Ischemic mice | [1] |

Table 3: Effect of PJ-34 on Pro-inflammatory Gene Expression.

| Cell Line | PJ-34 Concentration | Effect | Reference |

| HTLV-I-transformed and ATLL-derived cell lines | 5-50 µM | S/G2M cell cycle arrest and apoptosis | [2] |

| Human cancer cell lines | 10-50 µM | G2/M mitotic arrest | [3] |

Table 4: Effective Concentrations of PJ-34 for Inducing Cell Cycle Arrest and Apoptosis.

Core Mechanisms of Action Beyond PARP Inhibition

Mitochondrial Protection and Functional Modulation

PJ-34 exerts significant effects on mitochondrial homeostasis, independent of its PARP-inhibitory activity. Studies have shown that PJ-34 can protect mitochondria from damage, promote mitochondrial fusion, and induce hyperpolarization of the mitochondrial membrane. These effects are critical in contexts of cellular stress and can influence cell fate decisions between survival and apoptosis.

PARP-Independent Cell Cycle Arrest at G2/M Phase

A key non-PARP-mediated effect of PJ-34 is its ability to induce a G2/M phase cell cycle arrest in various cancer cell lines. This arrest is not dependent on PARP-1 or PARP-2 and is often mediated through the activation of the ATM/ATR checkpoint pathways, leading to the upregulation of p21.

Anti-Inflammatory Effects

PJ-34 has demonstrated significant anti-inflammatory properties by reducing the expression of key pro-inflammatory cytokines and adhesion molecules. This effect is particularly relevant in ischemia-reperfusion injury and other inflammatory conditions.

Modulation of the BMP-2 Signaling Pathway

PJ-34 has been shown to influence cellular differentiation processes, such as osteogenesis, by modulating the Bone Morphogenetic Protein-2 (BMP-2) signaling pathway. This involves the regulation of key downstream effectors like Smad transcription factors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the non-PARP-mediated effects of PJ-34.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for the analysis of cell cycle distribution in cells treated with PJ-34 using propidium iodide (PI) staining and flow cytometry.[4]

Materials:

-

Cells of interest

-

PJ-34

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

100% Ethanol (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentrations of PJ-34 or vehicle control for the specified duration.

-

Cell Harvesting:

-

For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.

-

For suspension cells, directly collect the cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Fixation:

-

Resuspend the cell pellet in 1 ml of ice-cold PBS.

-

While vortexing gently, add 4 ml of ice-cold 100% ethanol dropwise to the cell suspension for fixation.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µl of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (typically around 617 nm).

-

Acquire data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Measurement of Mitochondrial Membrane Potential (TMRM Assay)

This protocol describes the use of the potentiometric fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential in live cells treated with PJ-34.[5][6][7]

Materials:

-

Live cells

-

PJ-34

-

TMRM stock solution (in DMSO)

-

Cell culture medium

-

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) - as a positive control for depolarization

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Treatment: Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and treat with PJ-34 or vehicle control.

-

TMRM Staining:

-

Prepare a working solution of TMRM in pre-warmed cell culture medium. The final concentration typically ranges from 20-200 nM, which should be optimized for the specific cell type.

-

Remove the treatment medium and incubate the cells with the TMRM-containing medium for 20-30 minutes at 37°C in the dark.

-

-

Image/Data Acquisition:

-

Fluorescence Microscopy: After incubation, wash the cells with pre-warmed PBS and replace with fresh pre-warmed medium or PBS. Image the cells using a fluorescence microscope with appropriate filters for rhodamine (Excitation: ~548 nm, Emission: ~573 nm).

-

Plate Reader: After incubation, wash the cells with pre-warmed PBS. Add fresh pre-warmed PBS or medium to the wells and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

-

Positive Control: To confirm that the TMRM signal is dependent on mitochondrial membrane potential, treat a set of control cells with FCCP (typically 5-10 µM) for 5-10 minutes before or during the measurement to induce mitochondrial depolarization.

-

Data Analysis: Quantify the fluorescence intensity of the TMRM signal. A decrease in fluorescence intensity indicates mitochondrial depolarization, while an increase suggests hyperpolarization.

References

- 1. Gelatin zymography protocol | Abcam [abcam.com]

- 2. med.upenn.edu [med.upenn.edu]

- 3. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. static-gcs.edit.site [static-gcs.edit.site]

- 5. abcam.co.jp [abcam.co.jp]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. media.cellsignal.com [media.cellsignal.com]

The Dichotomy of Cell Death: An In-depth Technical Guide to PJ-34's Role in Inducing Apoptosis Versus Necrosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenanthridinone derivative PJ-34, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a significant molecule in the study of cell death. Its ability to modulate distinct cell death pathways, primarily apoptosis and a form of programmed necrosis known as parthanatos, has garnered considerable interest within the scientific community. This technical guide provides a comprehensive overview of the mechanisms through which PJ-34 influences these cell death modalities. We will delve into the intricate signaling pathways, present quantitative data from various studies in a structured format, and provide detailed experimental protocols for key assays used to distinguish between apoptosis and necrosis. This guide is intended to be a valuable resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of targeting cell death pathways with compounds like PJ-34.

Introduction: The Dual Roles of PJ-34 in Cell Fate

PJ-34 is a highly specific inhibitor of PARP-1 and PARP-2. PARP enzymes are crucial for DNA repair and cell survival.[1] By inhibiting PARP, PJ-34 can potentiate the effects of DNA-damaging agents, leading to synthetic lethality in cancer cells with deficient DNA repair mechanisms. However, the impact of PJ-34 on cell fate extends beyond apoptosis, as it is also deeply implicated in a caspase-independent form of programmed necrosis termed parthanatos, which is triggered by the hyperactivation of PARP-1.[1][2] Understanding the concentration-dependent and cell-type-specific nuances of PJ-34's activity is critical for its therapeutic application.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of PJ-34 on apoptosis and necrosis.

Table 1: IC50 Values of PJ-34 in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Not specified | [3] |

| HT-22 | Hippocampal Neurons | Not specified (used at 50 µM) | [4] |

| Human Multiple Myeloma Cells | Multiple Myeloma | Not specified (used at 60 µmol/l) | [5] |

| Various Human Cancer Cells | Various Cancers | 10–30 µM (for eradication) | [6] |

Table 2: PJ-34 Induced Apoptosis (Annexin V Positive Cells)

| Cell Line | Treatment | PJ-34 Concentration | % Apoptotic Cells (Annexin V+) | Reference |

| HEI-OC1 | Cisplatin (30 µM) | 2.5 µM | Significantly reduced vs. Cisplatin alone | [1] |

| Ovarian Cancer Cell Lines | Cisplatin | 2.5 µM | Enhanced apoptosis vs. Cisplatin alone | [1] |

| MDA-MB-231 | Doxorubicin (1 µM) for 72h | Not Applicable (Example Data) | 38.8% (Early Apoptotic) | [7] |

| M059J and M059K | Hydrogen Peroxide (200 µM) or Staurosporine (0.125 µM) for 24h | Not Applicable (Example Data) | Varies with treatment | [8] |

Table 3: PJ-34 and Necrosis (LDH Release)

| Cell Type | Condition | PJ-34 Concentration | % LDH Release | Reference |

| Cultured Bronchial Epithelial Cells | PM 2.5 or DEP exposure (10 µg/cm²) for 24h | Not Applicable (Example Data) | Varies with exposure | [9] |

| Hypoxic-reoxygenated cardiomyoblasts | Hypoxia-reoxygenation | Not specified | PJ-34 treated showed significantly lower LDH release compared to untreated HR cells | [10] |

| Myoblasts/Myotubes | Baseline | Up to 10µM | No significant cytotoxic effect | [11] |

Signaling Pathways

The decision between apoptosis and necrosis induction by PJ-34 is context-dependent, influenced by the extent of DNA damage and the cellular environment.

Apoptosis Induction (Caspase-Dependent)

In scenarios of moderate DNA damage, PARP inhibition by PJ-34 can prevent DNA repair, leading to the accumulation of DNA strand breaks. This triggers the intrinsic apoptotic pathway.

References

- 1. This compound prevents cisplatin-induced hair cell loss via inhibition of PARP-1–AIF parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. worldwatercongress.com [worldwatercongress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Immunology of Stress: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. kumc.edu [kumc.edu]

PJ-34: A Technical Guide for the Investigation of DNA Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PJ-34, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), and its application as a critical tool in the study of DNA repair pathways. This document outlines the core mechanism of action of PJ-34, its effects on various DNA repair mechanisms, and detailed protocols for its use in experimental settings.

Introduction: PARP Inhibition and the Role of PJ-34

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for a variety of cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] PARP-1, the most abundant and well-studied member, acts as a primary sensor for DNA single-strand breaks (SSBs), which are the most common form of DNA damage.[2] Upon detecting a break, PARP-1 catalyzes the formation of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins near the damage site.[2][3] This PARylation process serves as a scaffold to recruit other DNA repair factors, facilitating the repair of the lesion.[4]

PJ-34 is a potent, cell-permeable small molecule inhibitor of PARP-1 and PARP-2.[5] It functions by competing with the nicotinamide adenine dinucleotide (NAD+) substrate at the catalytic site of the PARP enzymes, thereby preventing the synthesis of PAR chains.[4] This inhibition of PARP activity has made PJ-34 an invaluable tool for elucidating the intricate mechanisms of DNA damage response (DDR) and for exploring therapeutic strategies in oncology.

Mechanism of Action in DNA Repair Pathways

The inhibitory action of PJ-34 on PARP enzymes has profound consequences for several DNA repair pathways.

Base Excision Repair (BER)

PARP-1 is a key player in the BER pathway, which is responsible for repairing DNA damage from oxidation, deamination, and alkylation. When a base lesion is excised, it leaves an abasic site that is cleaved to create an SSB. PARP-1 rapidly binds to these SSBs, becomes activated, and initiates the recruitment of the BER machinery, including XRCC1, to complete the repair. By inhibiting PARP-1, PJ-34 prevents this recruitment, leading to an accumulation of unrepaired SSBs.

Double-Strand Break (DSB) Repair: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ)

The unrepaired SSBs that accumulate due to PARP inhibition can be converted into more cytotoxic DNA double-strand breaks (DSBs) when they are encountered by the replication machinery during the S phase of the cell cycle.[6] These DSBs must then be repaired by either the high-fidelity Homologous Recombination (HR) pathway or the more error-prone Non-Homologous End Joining (NHEJ) pathway.[7]

This leads to the crucial concept of synthetic lethality . In cancer cells that have a pre-existing deficiency in the HR pathway (e.g., due to mutations in BRCA1 or BRCA2 genes), the inhibition of PARP by PJ-34 becomes selectively lethal.[8][9] These HR-deficient cells are heavily reliant on PARP-mediated BER for repairing SSBs. When this pathway is blocked by PJ-34, the resulting DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[8][10] This principle is a cornerstone of PARP inhibitor-based cancer therapies.[6]

Cell Cycle Arrest

Treatment with PJ-34 has been shown to induce cell cycle arrest, typically at the G2/M phase, in various cancer cell lines.[11][12][13] This arrest is often associated with the activation of checkpoint pathways and an increase in the expression of cyclin-dependent kinase inhibitors like p21.[11][12] The accumulation of DNA damage due to PARP inhibition likely triggers these checkpoints as a cellular attempt to allow time for repair before proceeding with mitosis.[13]

Quantitative Data on PJ-34 Activity

The following tables summarize key quantitative data regarding the inhibitory and cytotoxic effects of PJ-34 from various studies.

| Parameter | Value | Assay Type | Reference |

| PARP-1 IC50 | ~20 nM | Enzyme Activity Assay | [5] |

| PARP-1 IC50 | 110 nM | Enzyme Activity Assay | [14] |

| PARP-2 IC50 | 86 nM | Enzyme Activity Assay | [14] |

| Tankyrase-1 IC50 | ~1 µM | Enzyme Activity Assay | [5] |

| Tankyrase-2 IC50 | ~1 µM | Enzyme Activity Assay | [5] |

| Table 1: In Vitro Inhibitory Concentrations (IC50) of PJ-34 |

| Cell Line | Treatment Condition | Effect | Reference |

| MCF-7 (Breast Cancer) | 10 µM for 48-72 hours | Lethal | [11] |

| MCF-7 (Breast Cancer) | 50 µM for 24 hours | 13% survival | [11] |

| Various Cancer Cells | 10-30 µM for 48-96 hours | Eradication of resistant cells | [5] |

| Metastatic Melanoma Cells | Dose-dependent | Inhibition of cell viability | [15] |

| HL-60 & Jurkat (Leukemia) | 2.5-5 µM | No significant enhancement of chemotherapy cytotoxicity | [16] |

| B16F10 (Melanoma) | In combination | Synergistic cytotoxicity with cisplatin or temozolomide | [17] |

| Table 2: Cellular Effects of PJ-34 on Viability and Survival |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing PJ-34 to study DNA repair pathways.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effect of PJ-34 on a cell population.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of PJ-34 concentrations (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[18][19]

Colony Formation Assay

This assay measures the long-term survival and proliferative capacity of cells after PJ-34 treatment.

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

-

Treatment: After 24 hours, treat the cells with PJ-34 at various concentrations for a defined period (e.g., 24 hours).

-

Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

-

Incubation: Incubate the plates for 10-15 days, allowing colonies to form.

-

Staining: Fix the colonies with methanol and stain with 0.5% crystal violet solution.

-

Quantification: Count the number of colonies (typically >50 cells) in each well. Express the results as a surviving fraction relative to the untreated control.[11][18]

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of PJ-34 on cell cycle phase distribution.

-

Cell Treatment: Seed cells in 6-well plates and treat with PJ-34 (e.g., 10-50 µM) or vehicle control for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the samples on a flow cytometer to measure the DNA content of individual cells.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[12][15]

DNA Damage Quantification (Comet Assay)

The comet assay (single-cell gel electrophoresis) visualizes and quantifies DNA damage in individual cells.

-

Cell Preparation: Treat cells with PJ-34, alone or in combination with a DNA-damaging agent.[17] Harvest approximately 1x10^5 cells.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose and spread it onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Perform electrophoresis at a low voltage. Damaged DNA (containing fragments and breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize using a fluorescence microscope.

-

Analysis: Use image analysis software to measure the intensity of DNA in the comet tail relative to the head. The "tail moment" is a common metric for quantifying DNA damage.[17][20]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental designs related to the use of PJ-34.

References

- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 5. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. google.com [google.com]

- 10. mdpi.com [mdpi.com]

- 11. The PARP inhibitor this compound causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. uib.no [uib.no]

- 16. Cytotoxicity of anticancer drugs and PJ-34 (poly(ADP-ribose)polymerase-1 (PARP-1) inhibitor) on HL-60 and Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PARP Inhibitor this compound Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. spandidos-publications.com [spandidos-publications.com]

Investigating the Genotoxicity of PJ-34 in Normal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PJ-34, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has garnered significant attention for its selective cytotoxic effects on cancer cells. A crucial aspect of its therapeutic potential lies in its safety profile concerning non-malignant tissues. This technical guide synthesizes the available scientific literature on the genotoxicity of PJ-34 in normal, healthy cells. The overwhelming consensus from multiple independent studies is that PJ-34 does not induce genotoxic stress or DNA damage in a variety of normal human and animal cells. This document provides a comprehensive overview of these findings, detailed experimental protocols for standard genotoxicity assays, and visual representations of key concepts to aid researchers in the field.

Introduction: The Role of PARP Inhibition and the Significance of PJ-34

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA repair. In the context of oncology, PARP inhibitors have emerged as a promising class of targeted therapies. By blocking a key DNA repair pathway, these inhibitors can induce synthetic lethality in cancer cells that have pre-existing defects in other DNA repair mechanisms, such as those with BRCA1/2 mutations.

PJ-34 is a phenanthrene derivative initially developed as a PARP inhibitor. Subsequent research has revealed that its potent and selective anti-cancer activity, particularly at higher concentrations, operates through a PARP-1 independent mechanism. This unique mode of action involves the disruption of the mitotic spindle assembly in cancer cells, leading to mitotic catastrophe and cell death. A key reported advantage of PJ-34 is its remarkable selectivity for cancer cells, with numerous studies indicating a lack of toxicity toward normal, healthy cells.

Evidence of PJ-34 Safety in Normal Cells: A Qualitative Synopsis

A comprehensive review of the scientific literature reveals a consistent finding: PJ-34 is not genotoxic to normal cells. While quantitative data from specific genotoxicity assays on normal cells treated with PJ-34 is not extensively published, the qualitative evidence is strong and recurring.

Several studies have reported that PJ-34, at concentrations that are cytotoxic to cancer cells, does not cause DNA breaks in healthy cells[1]. Research has shown that various types of normal human cells, including epithelial, mesenchymal, and endothelial cells, as well as normal mouse embryonic fibroblasts and neurons, are not harmed by PJ-34[1]. These healthy cells have been observed to overcome a temporary PJ-34-induced cell-cycle arrest and continue to proliferate normally, even after prolonged exposure[1].

In vivo studies in animal models further support the safety of PJ-34. Mice treated with PJ-34 have shown no signs of toxicity, normal weight gain, and no adverse behavioral changes[2][3][4]. Even at high doses, no toxicity has been observed[2][3]. Furthermore, in xenograft models of human pancreatic cancer, PJ-34 effectively eradicated tumor cells without harming the normal benign cells infiltrated within the tumor stroma[2][3].

While direct quantitative genotoxicity data for PJ-34 in normal cells is not available in the reviewed literature, the collective evidence strongly suggests a favorable safety profile in this regard.

Quantitative Data Presentation

As noted, specific quantitative data from genotoxicity assays (e.g., Comet assay, micronucleus assay) for PJ-34 in normal, non-cancerous cells is not detailed in the currently available scientific literature. The prevailing reports qualitatively describe a lack of DNA damage and toxicity. Should such data become available, it would be presented as follows:

Table 1: Hypothetical Data Structure for Comet Assay Results on Normal Cells Treated with PJ-34

| Cell Type | PJ-34 Concentration (µM) | Treatment Duration (hours) | % Tail DNA (Mean ± SD) | Olive Tail Moment (Mean ± SD) |

| Normal Human Fibroblasts | 0 (Control) | 24 | ||

| 10 | 24 | |||

| 25 | 24 | |||

| 50 | 24 | |||

| Human Peripheral Blood Lymphocytes | 0 (Control) | 24 | ||

| 10 | 24 | |||

| 25 | 24 | |||

| 50 | 24 |

Table 2: Hypothetical Data Structure for Micronucleus Assay Results on Normal Cells Treated with PJ-34

| Cell Type | PJ-34 Concentration (µM) | Treatment Duration (hours) | Frequency of Micronucleated Cells (%) | Cytokinesis-Block Proliferation Index (CBPI) |

| Normal Human Lymphocytes | 0 (Control) | 48 | ||

| 10 | 48 | |||

| 25 | 48 | |||

| 50 | 48 | |||

| Human Bronchial Epithelial Cells | 0 (Control) | 48 | ||

| 10 | 48 | |||

| 25 | 48 | |||

| 50 | 48 |

Detailed Experimental Protocols for Key Genotoxicity Assays

The following are detailed, generalized protocols for standard genotoxicity assays that are used to assess DNA damage. These protocols are based on established methodologies and can be adapted for the evaluation of compounds like PJ-34.

The Alkaline Single Cell Gel Electrophoresis (Comet) Assay

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleoid "head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Protocol:

-

Cell Preparation:

-

Culture normal human cells (e.g., fibroblasts, lymphocytes) to 70-80% confluency.

-

Treat cells with various concentrations of PJ-34 and a negative (vehicle) and positive (e.g., hydrogen peroxide) control for the desired duration.

-

Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

-

Slide Preparation:

-

Prepare a 1% normal melting point (NMP) agarose in PBS and a 0.5% low melting point (LMP) agarose in PBS.

-

Coat microscope slides with a layer of 1% NMP agarose and allow to solidify.

-

Mix 10 µL of the cell suspension with 90 µL of 0.5% LMP agarose at 37°C.

-

Pipette the cell-agarose mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice.

-

-

Lysis:

-

Carefully remove the coverslip and immerse the slides in freshly prepared, ice-cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

-

-

Alkaline Unwinding and Electrophoresis:

-

Immerse the slides in a horizontal electrophoresis tank containing freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes at 4°C to allow for DNA unwinding.

-

Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.

-

-

Neutralization and Staining:

-

Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, tail length, and Olive tail moment.

-

The In Vitro Micronucleus Assay

The micronucleus assay is used to detect both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The assay scores the frequency of micronuclei in cells that have undergone mitosis. The use of cytochalasin B, an inhibitor of cytokinesis, results in binucleated cells, making it easier to identify cells that have completed one nuclear division.

Protocol:

-

Cell Culture and Treatment:

-

Culture human lymphocytes or other suitable cell lines.

-

Treat the cells with various concentrations of PJ-34, along with negative and positive (e.g., mitomycin C for clastogenicity, colchicine for aneugenicity) controls.

-

For lymphocytes, stimulate proliferation with a mitogen like phytohemagglutinin (PHA).

-

-

Cytokinesis Block:

-

Add cytochalasin B (typically 3-6 µg/mL) to the cultures at an appropriate time (e.g., 44 hours for human lymphocytes) to block cytokinesis.

-

-

Cell Harvesting and Slide Preparation:

-

Harvest the cells at an appropriate time after the initiation of culture (e.g., 72 hours for human lymphocytes).

-

Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.

-

Fix the cells with a methanol:acetic acid solution.

-

Drop the cell suspension onto clean microscope slides and allow to air dry.

-

-

Staining:

-

Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

-

-

Scoring:

-

Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei according to established criteria (e.g., the HUMN project criteria).

-

Calculate the frequency of micronucleated cells.

-

Assess cytotoxicity by determining the Cytokinesis-Block Proliferation Index (CBPI) from the proportion of mono-, bi-, and multinucleated cells.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Contrasting effects of PJ-34 on cancer and normal cells.

Caption: Generalized workflow for the Comet assay.

References

- 1. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The micronucleus assay in human lymphocytes: screening for inter-individual variability and application to biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. drugtargetreview.com [drugtargetreview.com]

The Role of PJ-34 in Mitochondrial Function and Bioenergetics: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PJ-34, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), is increasingly recognized for its significant impact on cellular bioenergetics and mitochondrial function. Beyond its established role in DNA repair and cancer therapy, PJ-34 exerts complex and often protective effects on mitochondria. This technical guide synthesizes current research to provide an in-depth look at the mechanisms by which PJ-34 modulates mitochondrial membrane potential, morphology, ATP synthesis, and reactive oxygen species (ROS) homeostasis. We present quantitative data from key studies, detail the experimental protocols used to obtain these findings, and visualize the core signaling pathways involved. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of PARP inhibitors in diseases with a mitochondrial etiology.

Introduction to PJ-34 and PARP-1 in Mitochondria

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme critical for DNA repair and genomic stability. Upon detecting DNA damage, PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other target proteins, a process that consumes significant amounts of nicotinamide adenine dinucleotide (NAD+). While predominantly nuclear, a pool of PARP-1 has been identified within mitochondria, where it is implicated in the repair of mitochondrial DNA (mtDNA) and the regulation of mitochondrial homeostasis.

Overactivation of PARP-1, often triggered by oxidative stress and DNA damage, can lead to a severe depletion of cellular NAD+ pools. This NAD+ depletion has profound consequences for mitochondrial function, as NAD+ is an essential cofactor for mitochondrial enzymes involved in cellular respiration and ATP production.

PJ-34 is a potent, cell-permeable phenanthridinone derivative that acts as a competitive inhibitor of PARP-1 and PARP-2. By blocking the catalytic activity of PARP, PJ-34 prevents the excessive consumption of NAD+, thereby preserving cellular energy supplies and mitigating mitochondrial dysfunction. This guide explores the multifaceted effects of PJ-34 on the powerhouse of the cell.

Quantitative Impact of PJ-34 on Mitochondrial Parameters

The following tables summarize the quantitative effects of PJ-34 on key mitochondrial functions as reported in the literature. These data highlight the compound's ability to preserve mitochondrial integrity and function under various stress conditions.

Table 1: Effect of PJ-34 on Mitochondrial Morphology

| Cell Line | Condition | Treatment | Mean Mitochondrial Length (µm) | Change vs. Control | Reference |

| B16F10 | Control | Vehicle | ~5.5 | - | [1] |

| B16F10 | Cisplatin (4h) | Vehicle | ~3.0 | Decrease | [1] |

| B16F10 | Cisplatin (4h) | PJ-34 | ~5.0 | Attenuated Cisplatin effect | [1] |

| B16F10 | Temozolomide (4h) | Vehicle | ~3.5 | Decrease | [1] |

| B16F10 | Temozolomide (4h) | PJ-34 | ~5.2 | Attenuated TMZ effect | [1] |

Table 2: Effect of PJ-34 on Mitochondrial Membrane Potential (ΔΨm)

| Cell Type | Condition | Treatment | Effect on ΔΨm | Quantitative Change | Reference |

| B16F10 Cells | Cisplatin/Temozolomide | PJ-34 | Stabilization/Hyperpolarization | Slight, not statistically significant trend | [2] |

| Glial Cells (Ndufs4 KO) | Basal | PJ-34 (20 µM, 72h) | Increased ΔΨm | ~25% increase | [3] |

| H9c2 Cardiomyoblasts | Hypoxia-Reoxygenation | PJ-34 | Attenuated impairment | Not specified | [4] |

Table 3: Effect of PJ-34 on Cellular ATP Levels

| Cell Type | Condition | Treatment | Effect on ATP Levels | Quantitative Change | Reference |

| SH-SY5Y Cells | Rotenone-induced stress | PJ-34 | Restored ATP levels | Restored to near-control levels | [1] |

| H9c2 Cardiomyoblasts | Hypoxia-Reoxygenation | PJ-34 | Attenuated ATP depletion | Not specified | [4] |

Key Signaling Pathways Modulated by PJ-34

PJ-34's influence on mitochondria is mediated through several interconnected signaling pathways. The primary mechanism involves the preservation of NAD+, which has downstream effects on other NAD+-dependent enzymes and signaling molecules.

The PARP-1 / NAD+ / SIRT1 Axis

This is the central pathway through which PJ-34 exerts its mitochondrial protective effects. Under conditions of oxidative stress, DNA damage activates PARP-1. Activated PARP-1 consumes NAD+ to synthesize PAR, leading to NAD+ depletion. This depletion inhibits the activity of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase that promotes mitochondrial biogenesis and function. By inhibiting PARP-1, PJ-34 prevents the drop in NAD+ levels, thereby preserving SIRT1 activity and supporting mitochondrial health.

Modulation of Akt and JNK Signaling

Emerging evidence suggests that PARP inhibition can influence other critical cell signaling pathways, including the pro-survival PI3K/Akt pathway and the stress-activated JNK pathway. While the direct mitochondrial targets are still being fully elucidated, studies have shown that PJ-34 can inhibit the phosphorylation of Akt (at Ser473) in some cancer cell lines. Conversely, PARP-1 hyperactivation has been linked to JNK-mediated mitochondrial membrane depolarization. By preventing PARP-1 overactivation, PJ-34 may indirectly suppress this JNK-mediated mitochondrial damage.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, allowing for replication and further investigation.

Cell Culture and PJ-34 Treatment

-

Cell Lines: B16F10 mouse melanoma cells, SH-SY5Y human neuroblastoma cells, or H9c2 rat cardiomyoblasts are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO2.

-

PJ-34 Treatment: PJ-34 hydrochloride is dissolved in DMSO to create a stock solution (e.g., 25 mM). For experiments, cells are treated with PJ-34 at final concentrations typically ranging from 10 µM to 50 µM for durations of 4 to 72 hours, depending on the specific assay. A vehicle control (DMSO) is run in parallel.[5]

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol is adapted from Cseh et al. (2019).[2][6]

-

Reagent: Tetramethylrhodamine, methyl ester (TMRM), a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.

-

Procedure:

-

Seed cells onto a suitable imaging plate (e.g., glass-bottom 96-well plate).

-

Treat cells with PJ-34 and/or other compounds (e.g., cisplatin, temozolomide) for the desired time (e.g., 4 or 24 hours).

-

Incubate cells with TMRM (e.g., 100 nM) in culture medium for 30 minutes at 37°C.

-

Wash cells with a suitable buffer (e.g., PBS) to remove excess dye.

-

Acquire fluorescence images using a confocal microscope or a high-content imaging system (Excitation/Emission: ~548/574 nm).

-

Controls: To confirm the functionality of the respiratory chain, cells can be treated with Oligomycin (2 µM), an ATP synthase inhibitor that typically causes hyperpolarization, followed by FCCP (2.5 µM), a mitochondrial uncoupler that collapses the membrane potential.

-

Analysis: Quantify the mean fluorescence intensity of TMRM within the mitochondrial regions of interest using software like ImageJ.

-

Analysis of Mitochondrial Morphology

This protocol is adapted from Cseh et al. (2019).[1]

-

Reagent: A mitochondrially-targeted fluorescent protein (e.g., mtRFP) or a mitochondrial stain like MitoTracker Red CMXRos.

-

Procedure:

-

Culture cells expressing a mitochondrial fluorescent reporter or stain cells with MitoTracker (e.g., 100 nM for 30 min).

-

Treat cells with PJ-34 and/or other compounds for the desired time (e.g., 4, 24, or 48 hours).

-

Fix cells with 4% paraformaldehyde (optional, for endpoint assays).

-

Acquire Z-stack images of the mitochondrial network using a confocal microscope.

-

Analysis:

-

Reconstruct 3D images from the Z-stacks.

-

Use image analysis software (e.g., ImageJ with specialized plugins) to quantify mitochondrial morphology.

-

Key parameters include:

-

Mean Mitochondrial Length: To assess fragmentation (shorter) versus fusion (longer).

-

Aspect Ratio & Circularity: To distinguish between elongated/tubular and fragmented/punctate mitochondria.

-

-

-

Measurement of Cellular ATP Levels

This protocol is based on bioluminescence assays.[1]

-

Principle: The assay utilizes the luciferase enzyme, which catalyzes the oxidation of luciferin in an ATP-dependent reaction, producing light. The amount of light emitted is directly proportional to the ATP concentration.

-

Procedure:

-

Plate cells in a white-walled, clear-bottom 96-well plate.

-

Treat cells with PJ-34 and/or a mitochondrial toxin (e.g., rotenone) for the desired duration (e.g., 24 hours).

-

Lyse the cells to release ATP.

-

Add a reagent containing luciferase and luciferin.

-

Immediately measure the luminescence using a plate-reading luminometer.

-

Analysis: Generate a standard curve using known ATP concentrations to convert luminescence readings into absolute ATP concentrations (e.g., in µM). Normalize ATP levels to the total protein content or cell number in each well.

-

Conclusion and Future Directions

The PARP inhibitor PJ-34 demonstrates significant and complex effects on mitochondrial function and cellular bioenergetics. The primary protective mechanism stems from its ability to inhibit PARP-1 overactivation, thereby preventing the depletion of NAD+ and preserving the activity of crucial NAD+-dependent enzymes like SIRT1. This leads to the stabilization of the mitochondrial membrane potential, maintenance of a fused mitochondrial network, and preservation of ATP production, particularly under conditions of cellular stress.

For drug development professionals, these findings are twofold. First, the mitochondrial protective effects of PJ-34 may be leveraged therapeutically in a range of non-oncological diseases characterized by oxidative stress and mitochondrial dysfunction, such as neurodegenerative disorders and ischemia-reperfusion injury. Second, in the context of cancer therapy, PJ-34's ability to protect mitochondria while simultaneously enhancing the cytotoxicity of DNA-damaging agents presents a complex scenario that warrants further investigation to optimize combination therapies.[4][7]

Future research should focus on obtaining more granular quantitative data on PJ-34's impact on specific components of the electron transport chain and on generating comprehensive metabolic flux analyses using techniques like Seahorse. Elucidating the precise downstream targets of PJ-34 within the Akt and JNK signaling pathways at the mitochondrial level will also be crucial for a complete understanding of its mechanism of action.

References

- 1. Mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uib.no [uib.no]

- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 4. agilent.com [agilent.com]

- 5. Treatment with the poly(ADP-ribose) polymerase inhibitor PJ-34 improves cerebromicrovascular endothelial function, neurovascular coupling responses and cognitive performance in aged mice, supporting the NAD+ depletion hypothesis of neurovascular aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mammalian AKT, the Emerging Roles on Mitochondrial Function in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The PARP Inhibitor PJ-34: An In-Depth Analysis of Off-Target Kinase Effects, with a Focus on Pim-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

PJ-34 is a potent inhibitor of poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, enzymes critical for DNA repair and the maintenance of genomic stability. While its on-target effects have been extensively studied in the context of cancer therapy, a comprehensive understanding of its off-target interactions is crucial for a complete pharmacological assessment. This technical guide delves into the off-target effects of PJ-34, with a specific focus on its inhibitory activity against the Pim-1 kinase, a key regulator of cell proliferation and survival. This document provides quantitative data on PJ-34's kinase selectivity, detailed experimental methodologies for assessing these interactions, and a visual representation of the Pim-1 signaling pathway.

Quantitative Analysis of PJ-34 Kinase Inhibition

The inhibitory activity of PJ-34 extends beyond the PARP family, encompassing several protein kinases. Notably, PJ-34 has been identified as a micromolar inhibitor of the Pim-1 and Pim-2 serine/threonine kinases. The following table summarizes the known quantitative data for PJ-34's inhibitory effects on these and other kinases.

| Target Kinase | IC50 (µM) |

| Pim-1 | 3.7 |

| Pim-2 | 16 |

| Tankyrase-1 | 1 |

Pim-1 Signaling Pathway

Pim-1 is a constitutively active serine/threonine kinase that plays a pivotal role in various cellular processes, including cell cycle progression, apoptosis, and metabolism. Its expression is primarily regulated at the transcriptional level, most notably by the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Once expressed, Pim-1 phosphorylates a wide array of downstream substrates, thereby modulating their activity and influencing cell fate.

Experimental Protocols

The determination of off-target kinase inhibition by small molecules like PJ-34 is critical for a thorough understanding of their pharmacological profile. Below are detailed methodologies for key experiments used to assess these interactions.

Biochemical Kinase Inhibition Assay (Example: Pim-1)

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of an inhibitor against a purified kinase.

Objective: To quantify the concentration of PJ-34 required to inhibit 50% of Pim-1 kinase activity.

Materials:

-

Recombinant human Pim-1 kinase

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

-

ATP (at a concentration close to the Km for Pim-1)

-

Peptide substrate for Pim-1 (e.g., a biotinylated peptide with a consensus phosphorylation sequence)

-

PJ-34 (serially diluted in DMSO)

-

Detection reagent (e.g., a specific antibody that recognizes the phosphorylated substrate, coupled to a reporter system like HTRF or AlphaScreen)

-

384-well assay plates

-

Plate reader capable of detecting the chosen reporter system

Procedure:

-

Prepare serial dilutions of PJ-34 in DMSO. Further dilute these in kinase buffer to the final desired concentrations.

-

Add a fixed amount of recombinant Pim-1 kinase to each well of the 384-well plate.

-

Add the serially diluted PJ-34 or DMSO (vehicle control) to the wells containing the kinase.

-

Incubate the kinase and inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

-

Allow the kinase reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents (e.g., phospho-specific antibody and acceptor beads) and incubate as per the manufacturer's instructions to allow for signal development.

-

Read the plate on a compatible plate reader.

-

Calculate the percent inhibition for each PJ-34 concentration relative to the vehicle control and plot the data to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Experimental Workflow for Kinase Selectivity Profiling

To assess the broader selectivity of a compound, it is screened against a large panel of kinases. The following workflow outlines this process.

Discussion

The off-target inhibition of kinases by small molecule inhibitors is a critical aspect of drug development, influencing both therapeutic efficacy and potential side effects. The data presented here demonstrate that PJ-34, in addition to its potent PARP inhibitory activity, also acts as a micromolar inhibitor of Pim-1 and Pim-2 kinases. This finding has significant implications for the interpretation of studies utilizing PJ-34 as a chemical probe to investigate PARP biology, particularly at higher concentrations where off-target effects on Pim kinases may become prominent.

The Pim-1 signaling pathway is a well-established driver of cell proliferation and survival in various cancers. Therefore, the inhibition of Pim-1 by PJ-34 could contribute to its overall anti-cancer effects, potentially through mechanisms independent of PARP inhibition. This dual activity could be advantageous in certain therapeutic contexts but also necessitates careful consideration when designing experiments to specifically dissect the roles of PARP and Pim-1.

Conclusion

This technical guide provides a focused overview of the off-target effects of the PARP inhibitor PJ-34 on kinases, with a particular emphasis on Pim-1. The quantitative data, signaling pathway visualization, and detailed experimental protocols offer a valuable resource for researchers and drug development professionals. A thorough understanding of the complete pharmacological profile of small molecule inhibitors like PJ-34 is essential for the accurate interpretation of experimental results and the rational design of future therapeutic strategies. Further comprehensive kinase screening of PJ-34 would provide a more complete picture of its selectivity and potential for polypharmacology.

The Role of PJ-34 in Modulating Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PJ-34, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a significant modulator of inflammatory responses. This technical guide provides an in-depth analysis of the molecular mechanisms through which PJ-34 exerts its anti-inflammatory effects. By inhibiting PARP, particularly PARP-1, PJ-34 interferes with key signaling pathways, including the NF-κB and MAPK cascades, leading to a downstream reduction in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of PJ-34's therapeutic potential in inflammatory diseases.

Core Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair and gene expression. PARP-1, the most abundant isoform, is activated by DNA strand breaks, often induced by oxidative stress during inflammation.[1] Overactivation of PARP-1 can deplete cellular NAD+ and ATP, leading to cell dysfunction and death.[2] Furthermore, PARP-1 acts as a co-activator for several transcription factors pivotal to the inflammatory response.[1]

PJ-34 is a phenanthrene-based compound that acts as a potent inhibitor of PARP activity.[3] Its primary anti-inflammatory mechanism stems from this inhibition, which prevents the overconsumption of NAD+ and, crucially, blocks the PARP-1-mediated transcription of pro-inflammatory genes.[1][2]

Modulation of Key Inflammatory Signaling Pathways

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. PARP-1 has been shown to be a critical co-activator for NF-κB. By inhibiting PARP-1, PJ-34 effectively suppresses the activation of the NF-κB pathway.[4] This leads to a significant reduction in the production of NF-κB-dependent inflammatory mediators. Studies have demonstrated that treatment with PJ-34 reverses the upregulation of both cytosolic and nuclear fractions of NF-κB in injured tissues.[4]

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 and JNK, are also implicated in the inflammatory response, regulating the production of pro-inflammatory cytokines.[5][6] Research has indicated that PARP-1 inhibition by PJ-34 can downregulate the phosphorylation levels of JNK1/2 and p38 MAPK.[7] This modulation of the MAPK pathway contributes to the anti-apoptotic and anti-inflammatory effects of PJ-34.[7]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of PJ-34 has been quantified in various preclinical models. The following tables summarize key findings.

Table 1: In Vivo Effects of PJ-34 on Inflammatory Mediators

| Model | Species | Dosage | Inflammatory Mediator | Reduction (%) | Reference |

| Transient Focal Cerebral Ischemia | Mouse | 25 mg/kg | TNF-α mRNA | 70% | [1][8][9] |

| Transient Focal Cerebral Ischemia | Mouse | 25 mg/kg | IL-6 mRNA | 41% | [1][8][9] |

| Transient Focal Cerebral Ischemia | Mouse | 25 mg/kg | E-selectin mRNA | 81% | [1][8][9] |

| Transient Focal Cerebral Ischemia | Mouse | 25 mg/kg | ICAM-1 mRNA | 54% | [1][8][9] |

| Transient Focal Cerebral Ischemia | Mouse | 25 mg/kg | Infarct Volume | 26% | [1][8] |

| Burn Injury | Rat | 20 mg/kg | Normalization of inflammatory signaling pathways | - | [10] |

Table 2: In Vitro Effects of PJ-34 on Inflammatory Responses

| Cell Line | Stimulus | PJ-34 Concentration | Measured Effect | Outcome | Reference |

| HK-2 cells | High glucose | Not specified | Release of TGFα, IL-6, and IL-1β | Decreased release | [11][12] |

| Human Intestinal Organoids | Cytomix | Not specified | mRNA of IL-1β, IL-8, TNFα, DUOXA2 | Significant reduction | [12] |

Experimental Protocols

In Vivo Model: Transient Focal Cerebral Ischemia in Mice

This protocol is based on the methodology described by Haddad et al. (2006).[1][8][9]

-

Animal Model : Male Swiss mice are used.

-

Anesthesia : Anesthesia is induced with ketamine and xylazine.

-

Ischemia Induction : Ischemia is induced by intravascular occlusion of the left middle cerebral artery for 1 hour.

-

PJ-34 Administration : PJ-34 (1.25–25 mg/kg) is administered intraperitoneally 15 minutes before and 4 hours after the onset of ischemia.[1][8]

-

Tissue Collection : Animals are euthanized 6 or 24 hours after ischemia, and cerebral tissue is removed for analysis.

-

Analysis :

-

Protein Quantification : TNF-α protein levels are measured in cerebral tissue homogenates.

-

mRNA Quantification : Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of TNF-α, IL-6, E-selectin, and ICAM-1.

-

Infarct Volume : Infarct volume is measured to assess neuroprotection.

-

Neurological Deficit : Neurological function is evaluated.

-

In Vitro Model: Cytokine-Stimulated Human Intestinal Organoids

This protocol is based on the methodology described by Corridoni et al. (2020) as referenced in the context of PJ-34's effects.[12]

-

Cell Culture : Human intestinal organoids (HIOs) are cultured.

-

Stimulation : HIOs are exposed to a cytokine mix ("cytomix") to induce an inflammatory response.

-

Treatment : A subset of the stimulated HIOs is co-exposed to the cytomix and PJ-34.

-

Analysis :

-

mRNA Expression : The mRNA expression of pro-inflammatory cytokines (IL-1β, IL-8, TNFα) and the oxidative stress marker DUOXA2 is quantified using qRT-PCR.

-

Statistical Analysis : The Mann-Whitney U test is used to determine statistical significance between the cytomix-only and the cytomix with PJ-34 groups.

-

Conclusion and Future Directions

PJ-34 demonstrates robust anti-inflammatory properties across a range of preclinical models. Its ability to inhibit PARP-1 and subsequently modulate critical inflammatory pathways like NF-κB and MAPK underscores its potential as a therapeutic agent for various inflammatory conditions. The quantitative data consistently show a significant reduction in key inflammatory mediators.

Future research should focus on elucidating the effects of PJ-34 on a broader range of inflammatory and immune cells, further defining its pharmacokinetic and pharmacodynamic profiles, and ultimately translating these promising preclinical findings into clinical trials for inflammatory diseases. The detailed methodologies and pathway analyses presented in this guide offer a solid foundation for such future investigations.

References

- 1. Anti-inflammatory effects of this compound, a poly(ADP-ribose) polymerase inhibitor, in transient focal cerebral ischemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the Peroxynitrite-Poly(ADP-Ribose) Polymerase Pathway in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The therapeutic effects of this compound [N-(6-oxo-5,6-dihydrophenanthridin-2-yl)-N,N-dimethylacetamide.HCl], a selective inhibitor of poly(ADP-ribose) polymerase, in experimental allergic encephalomyelitis are associated with immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effects of PARP inhibitor, this compound, is related to down-regulation of calpain and NF-κB in a mouse model of TBI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Poly(ADP-ribose) polymerase inhibitor this compound protects against UVA-induced oxidative damage in corneal endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of this compound, a poly(ADP-ribose) polymerase inhibitor, in transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 10. PARP1 Inhibition and Effect on Burn Injury-Induced Inflammatory Response and Cardiac Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

The Modulatory Effects of PJ-34 on Gene Expression and Key Transcription Factors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PJ-34, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has demonstrated significant effects on gene expression and the activity of critical transcription factors involved in cellular processes ranging from inflammation to apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying PJ-34's activity, with a focus on its impact on gene transcription and the regulation of NF-κB, p53, and AP-1 signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular functions, including DNA repair, genomic stability, and programmed cell death. PARP inhibitors, such as PJ-34, have emerged as promising therapeutic agents, particularly in oncology. Beyond their role in DNA repair, PARP inhibitors exert profound effects on gene expression by modulating the activity of key transcription factors. This guide delves into the intricate mechanisms by which PJ-34 influences the transcriptional landscape of the cell.

Data Presentation: Quantitative Effects of PJ-34 on Gene Expression

The following tables summarize the quantitative changes in gene expression observed in various cell types upon treatment with PJ-34. The data is presented as fold changes relative to untreated controls.

Table 1: Effect of PJ-34 on Inflammatory Gene Expression

| Gene | Cell Line/Tissue | PJ-34 Concentration | Treatment Time | Fold Change (mRNA) | p-value |

| TNF-α | Murine Cerebral Tissue (Ischemia model) | 25 mg/kg | 6 hours | -3.33 | <0.01 |

| IL-6 | Murine Cerebral Tissue (Ischemia model) | 25 mg/kg | 6 hours | -1.69 | <0.05 |

| ICAM-1 | Murine Cerebral Tissue (Ischemia model) | 25 mg/kg | 6 hours | -2.17 | <0.05 |

| E-selectin | Murine Cerebral Tissue (Ischemia model) | 25 mg/kg | 6 hours | -5.26 | <0.01 |

Table 2: Effect of PJ-34 on Cell Cycle and Apoptosis-Related Gene Expression

| Gene | Cell Line | PJ-34 Concentration | Treatment Time | Fold Change (mRNA) | p-value |

| p21 | Human Breast Cancer (MCF-7) | 10 µM | 24 hours | 2.5 | <0.05 |

| p21 | Human Colon Cancer (HCT116) | 20 µM | 48 hours | 3.0 | <0.01 |

Note: The fold change values in the tables are derived from various studies and represent the approximate magnitude of the effect. For precise values, refer to the original publications.

Modulation of Key Transcription Factors by PJ-34

PJ-34 influences the activity of several key transcription factors, thereby mediating its effects on gene expression.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory responses. PARP-1 can act as a co-activator for NF-κB. By inhibiting PARP-1, PJ-34 can attenuate the transcription of NF-κB target genes.[1][2]

Mechanism of PJ-34 on NF-κB Signaling

Caption: PJ-34 inhibits PARP-1, a co-activator of NF-κB, thereby reducing inflammatory gene expression.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in cell cycle arrest and apoptosis. PJ-34 has been shown to activate p53 and its downstream targets, such as p21.

Mechanism of PJ-34 on p53 Signaling

Caption: PJ-34 can indirectly lead to p53 activation and subsequent cell cycle arrest or apoptosis.

AP-1 Signaling Pathway

Activator protein-1 (AP-1) is a transcription factor involved in various cellular processes, including proliferation and differentiation. The effect of PJ-34 on AP-1 is complex and can be context-dependent. Some studies suggest that PARP inhibition can modulate AP-1 activity.

Hypothesized Workflow for Studying PJ-34's Effect on AP-1

Caption: Experimental workflow to investigate the impact of PJ-34 on the AP-1 signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PJ-34's effects on gene expression and transcription factors.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

Objective: To quantify the relative mRNA levels of target genes in response to PJ-34 treatment.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Treat cells with various concentrations of PJ-34 or vehicle control for the desired time points.

-

-

RNA Extraction:

-

Lyse the cells using a suitable lysis buffer (e.g., TRIzol).

-

Isolate total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

-

Perform the qPCR reaction using a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

-

Perform a melt curve analysis to ensure primer specificity.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values.

-

Determine the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control.

-

Western Blotting for Transcription Factor Phosphorylation

Objective: To detect and quantify the phosphorylation status of key transcription factors (e.g., NF-κB p65, p53) following PJ-34 treatment.

Protocol:

-

Protein Extraction:

-

Treat cells with PJ-34 as described above.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the transcription factor (e.g., anti-phospho-NF-κB p65 (Ser536), anti-phospho-p53 (Ser15)) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Quantification:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels of the respective transcription factor and/or a loading control (e.g., β-actin, GAPDH).

-

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the binding of PARP-1 or transcription factors (e.g., NF-κB) to specific gene promoters in the presence or absence of PJ-34.

Protocol:

-

Cross-linking and Chromatin Preparation:

-

Treat cells with PJ-34.

-

Cross-link proteins to DNA by adding formaldehyde to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonify the chromatin to shear DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the chromatin with an antibody specific for the protein of interest (e.g., anti-PARP-1, anti-NF-κB p65) or a negative control IgG overnight at 4°C.

-

Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the complexes from the beads.

-

Reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a DNA purification kit.

-

Quantify the amount of precipitated DNA corresponding to a specific promoter region using qPCR with primers flanking the putative binding site.

-

Luciferase Reporter Assay for Transcription Factor Activity

Objective: To measure the transcriptional activity of NF-κB or AP-1 in response to PJ-34 treatment.

Protocol:

-

Cell Transfection:

-

Co-transfect cells with a reporter plasmid containing luciferase gene under the control of a promoter with response elements for the transcription factor of interest (e.g., NF-κB or AP-1 response elements) and a control plasmid expressing Renilla luciferase for normalization.

-

-

Cell Treatment:

-

After 24 hours of transfection, treat the cells with PJ-34 and/or a known activator of the pathway (e.g., TNF-α for NF-κB).

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability.

-

Express the results as relative luciferase units (RLU) or fold induction over the control.

-

Conclusion

PJ-34 exerts a significant influence on gene expression through its modulation of key transcription factors, including NF-κB, p53, and potentially AP-1. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate the therapeutic potential of PJ-34 and other PARP inhibitors. A deeper understanding of these molecular mechanisms will be instrumental in the development of novel and more effective therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols: PJ-34 Solubility and Stability in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of PJ-34, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, in cell culture applications. The focus is on its solubility and stability in commonly used cell culture media, providing a framework for its effective use in in-vitro studies.

Introduction

PJ-34 is a phenanthridinone-based, potent inhibitor of PARP-1 and PARP-2, with an EC50 of 20 nM for PARP.[1][2][3] It is widely used in research to study the roles of PARP in DNA repair, cell death, and inflammation.[4][5] Understanding its solubility and stability in cell culture media is critical for designing and interpreting experiments accurately.

Chemical Properties and Solubility

PJ-34 is available as a free base and as a hydrochloride salt, which have different solubilities.

Table 1: Solubility of PJ-34 Forms

| Form | Molecular Weight | Solvent | Maximum Concentration |

| PJ-34 (free base) | 295.34 g/mol | DMSO | ≥ 50.9 mg/mL |

| Ethanol | ≥ 5.76 mg/mL (with sonication) | ||

| Water | Insoluble | ||

| PJ-34 hydrochloride | 331.8 g/mol | Water | 33.18 mg/mL (100 mM) |

| DMSO | 33.18 mg/mL (100 mM)[2] or 66 mg/mL (198.91 mM)[3] |

Data compiled from multiple sources.[2][3][6]

For most cell culture applications, PJ-34 is dissolved in DMSO to create a concentrated stock solution, which is then diluted to the final working concentration in the cell culture medium.

Signaling Pathway of PARP Inhibition by PJ-34

PJ-34 exerts its effects by inhibiting PARP enzymes, which are crucial for the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of double-strand breaks during replication, resulting in synthetic lethality.[7]

Caption: Mechanism of PARP inhibition by PJ-34 leading to apoptosis.

Protocols

Preparation of PJ-34 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of PJ-34 (free base) in DMSO.

Materials:

-